molecular formula C9H12BrNO B1341840 2-(2-Bromophenoxy)-N-methylethanamine CAS No. 915920-44-4

2-(2-Bromophenoxy)-N-methylethanamine

Cat. No.: B1341840
CAS No.: 915920-44-4
M. Wt: 230.1 g/mol
InChI Key: UYEOHCQQNKXAPC-UHFFFAOYSA-N
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Description

2-(2-Bromophenoxy)-N-methylethanamine is an organic compound with the chemical formula C9H12BrNO. It is a colorless to light yellow liquid with a molecular weight of 229.1 g/mol. This compound is soluble in organic solvents such as ethanol, ether, and chloroform. It is primarily used as an intermediate in the synthesis of various pharmaceuticals and chemical reagents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenoxy)-N-methylethanamine typically involves the reaction of N-methylethanolamine with 2-bromophenol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenoxy)-N-methylethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted phenoxy compounds .

Scientific Research Applications

2-(2-Bromophenoxy)-N-methylethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromophenoxy)-N-methylethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and producing therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorophenoxy-N-methylethanamine
  • 2-Iodophenoxy-N-methylethanamine
  • 2-Fluorophenoxy-N-methylethanamine

Uniqueness

2-(2-Bromophenoxy)-N-methylethanamine is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as higher reactivity in nucleophilic substitution reactions compared to its chloro, iodo, and fluoro analogs. This makes it particularly useful in specific synthetic applications where such reactivity is desired .

Properties

IUPAC Name

2-(2-bromophenoxy)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-11-6-7-12-9-5-3-2-4-8(9)10/h2-5,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYEOHCQQNKXAPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591710
Record name 2-(2-Bromophenoxy)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915920-44-4
Record name 2-(2-Bromophenoxy)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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